molecular formula C18H21N5O2S2 B5504899 2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

Cat. No. B5504899
M. Wt: 403.5 g/mol
InChI Key: HJNVJOSAXIHGQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide involves multiple steps, often starting from simpler triazole derivatives. For instance, one study synthesized a related compound via the reduction of a triazole derivative with sodium borohydride (NaBH4), highlighting the intricacies involved in creating such complex molecules (Ye et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques like X-ray diffraction. For example, a related compound crystallized in the monoclinic system, revealing important details about its atomic arrangement and bonding (Ye et al., 2015).

Chemical Reactions and Properties

These compounds often undergo various chemical reactions, forming new derivatives with different properties. For example, cyclization and aminomethylation are common reactions that lead to the formation of novel triazole and thiadiazole derivatives (Bekircan et al., 2015).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity, safety profile, and other factors. It could potentially be studied for medicinal applications, given the presence of functional groups common in pharmaceuticals .

properties

IUPAC Name

2-[[4-ethyl-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S2/c1-4-23-15(11-13-5-7-14(25-3)8-6-13)21-22-18(23)27-12(2)16(24)20-17-19-9-10-26-17/h5-10,12H,4,11H2,1-3H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNVJOSAXIHGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C)C(=O)NC2=NC=CS2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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